5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The starting materials may include 4-chlorophenylhydrazine, azepane, and appropriate pyrazine derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the formation of the pyrazolopyrazine core.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of pyrazolopyrazines are explored for their potential as drug candidates. The compound’s ability to interact with specific enzymes or receptors makes it a subject of interest in drug discovery and development.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrazine derivatives such as:
- 2-(4-chlorophenyl)-5-(2-oxoethyl)pyrazolo[1,5-a]pyrazine
- 5-(2-azepan-1-yl-2-oxoethyl)pyrazolo[1,5-a]pyrazine
- 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
The uniqueness of 5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific substitution pattern and the presence of the azepane moiety. This structural feature may confer unique biological activities and reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-16-7-5-15(6-8-16)17-13-18-20(27)24(11-12-25(18)22-17)14-19(26)23-9-3-1-2-4-10-23/h5-8,11-13H,1-4,9-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSHVCYMDYMQGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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